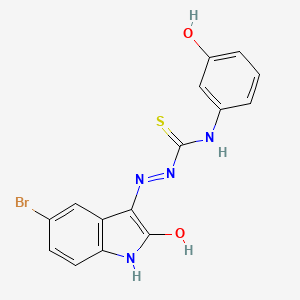

(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide

Description

This compound belongs to the class of isatin-thiosemicarbazone derivatives, characterized by a hydrazinecarbothioamide backbone linked to an indole-2-one (isatin) core. These structural features make it a candidate for pharmaceutical applications, particularly as an inhibitor of enzymes like carbonic anhydrase or kinases .

Properties

Molecular Formula |

C15H11BrN4O2S |

|---|---|

Molecular Weight |

391.2 g/mol |

IUPAC Name |

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |

InChI |

InChI=1S/C15H11BrN4O2S/c16-8-4-5-12-11(6-8)13(14(22)18-12)19-20-15(23)17-9-2-1-3-10(21)7-9/h1-7,18,21-22H,(H,17,23) |

InChI Key |

VASNXSMZMUNJDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O |

Origin of Product |

United States |

Biological Activity

The compound (2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide, commonly referred to as a thiosemicarbazone derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C19H14BrN3O4S2

Molecular Weight : 492.4 g/mol

IUPAC Name : (NZ)-N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]-4-methylbenzenesulfonamide

The compound features a brominated indole moiety and a hydrazinecarbothioamide group, which contribute to its biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiosemicarbazone derivatives, including the target compound. For instance:

- In vitro Studies : A study demonstrated that thiosemicarbazones exhibit significant cytotoxicity against various cancer cell lines. Specifically, derivatives similar to the target compound showed IC50 values in the micromolar range against human colon cancer cell lines (HCT116), indicating promising anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| L3 | HCT116 | 10.5 |

| L6 | HCT116 | 8.7 |

| L2 | HCT116 | 12.0 |

This data highlights the efficacy of these compounds in inhibiting cancer cell proliferation.

The mechanism of action for thiosemicarbazone derivatives often involves the following pathways:

- DNA Intercalation : Many studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes. This was confirmed by electrophoresis studies that demonstrated enhanced cleavage activity .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism, such as cathepsin L, which is crucial for tumor progression and metastasis .

Antibacterial Activity

Thiosemicarbazones have also shown antibacterial properties. For example:

- A series of thiosemicarbazone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound's structural features may enhance its interaction with bacterial enzymes or membranes, leading to increased permeability and subsequent bacterial death .

Case Studies

- Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiosemicarbazone derivatives and tested their anticancer efficacy in vitro against various human cancer cell lines. The results indicated that certain modifications to the hydrazinecarbothioamide structure significantly improved cytotoxicity .

- Antibacterial Testing : Another investigation focused on the antibacterial properties of thiosemicarbazones against multi-drug resistant strains. The study found that specific derivatives exhibited potent activity, suggesting potential for development into therapeutic agents against resistant bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For example, derivatives of indole and hydrazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this hydrazine derivative demonstrated promising IC50 values against liver carcinoma (HUH7) cells, with some derivatives outperforming conventional drugs like 5-Fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that indole derivatives possess inherent antibacterial properties due to their ability to inhibit bacterial growth by targeting specific metabolic pathways. The presence of the hydrazine moiety enhances these effects, making it a valuable candidate for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For instance, interactions with proteins involved in cancer progression and bacterial resistance mechanisms were explored. The binding energies calculated suggest that this compound could serve as a lead structure for further drug development .

Study 1: Synthesis and Biological Evaluation

In a study published in the Turkish Journal of Chemistry, researchers synthesized several hydrazine derivatives based on the indole framework. They reported that one derivative exhibited significant cytotoxicity against HUH7 cells with an IC50 value of 10.1 µM, indicating its potential as an anticancer agent .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial efficacy of related compounds. The results demonstrated that certain derivatives showed strong activity against Gram-positive bacteria, suggesting their potential use in treating resistant infections .

Study 3: Structure-Activity Relationship Analysis

A comprehensive analysis was performed to understand the structure-activity relationship (SAR) of hydrazine derivatives. This study identified key functional groups that enhance biological activity, providing insights into optimizing the compound for greater efficacy against targeted diseases .

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in multiple chemical transformations, influenced by its structural features. Key reactions include:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Formation of oxidized derivatives (e.g., carbonyl-containing compounds) | |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced derivatives (e.g., hydrogenation of double bonds) | |

| Substitution | Nucleophilic agents (e.g., amines, alcohols) | Replacement of bromine or hydroxyl groups with nucleophiles | |

| Acid Cleavage | Strong acids (e.g., HCl, H₂SO₄) | Breakdown into hydrazine derivatives and simpler indole fragments |

Mechanistic Insights

The reactivity of the compound is driven by its hydrazone group and bromo substituent :

-

Hydrazone Cleavage : Under acidic conditions, the hydrazone bond undergoes cleavage, generating simpler derivatives (e.g., hydrazines and aldehyde/ketone fragments).

-

Substitution Reactions : The bromine atom at position 5 of the indole ring is susceptible to nucleophilic substitution, allowing functionalization with diverse groups (e.g., alcohols, amines).

-

Electron-Withdrawing Effects : The oxo group (C=O) at position 2 of the indole ring stabilizes adjacent double bonds, influencing reaction pathways.

Characterization Methods

The structural integrity and reaction outcomes are validated using:

-

Nuclear Magnetic Resonance (NMR) : Confirms proton environments and bonding patterns.

-

Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) : Assesses purity and stability over time.

Research Findings

-

Biological Potential : Analogous indole-hydrazinecarbothioamide derivatives exhibit anticancer and antimicrobial activities, suggesting similar properties for this compound.

-

Computational Insights : While not directly studied for this compound, related thiosemicarbazones show nonlinear optical (NLO) properties and intramolecular hydrogen bonding , which may influence reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, core scaffolds, and biological activities. Below is a detailed analysis:

Substituent Effects on Bioactivity and Physicochemical Properties

-

- Structure: Contains a trifluoromethylbenzylthio group and a sulfonyl moiety.

- Key Features: The CF₃ group enhances lipophilicity and metabolic stability, while the sulfonyl group increases acidity (pKa ~3.5–4.0).

- Bioactivity: Demonstrated inhibitory activity against carbonic anhydrase isoforms (Ki = 12–45 nM), attributed to the sulfonamide’s zinc-binding capacity .

- (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide (from ): Structure: Substituted with a 2-chlorobenzyl group instead of 3-hydroxyphenyl. Bioactivity: Reported anticancer activity against MCF-7 cells (IC₅₀ = 8.7 µM) due to thiosemicarbazone-mediated ROS generation .

- The 3-hydroxyphenyl group enhances solubility (logP = 1.9 vs. 3.2 for the chloro analog) and hydrogen-bonding capacity .

Crystallographic and Spectroscopic Comparisons

Pharmacokinetic and Toxicity Profiles

- Compound 29 : High metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) but moderate cytotoxicity (CC₅₀ = 32 µM in HEK-293 cells) .

- Chlorobenzyl Analog : Moderate oral bioavailability (F = 45%) but hepatotoxicity risks at >50 µM .

- Target Compound : Predicted lower hepatotoxicity (ADMET score: 0.72) due to the hydroxyl group’s detoxifying effect, though bioavailability may be reduced (predicted logS = -4.1) .

Preparation Methods

Synthesis of 5-Bromoindole

The bromination of indole at the 5-position requires regioselective control. A three-step method, as described in Chinese patent CN102558017A, ensures high purity (99.2–99.3%):

-

Sulfonation : Indole is treated with sodium bisulfite in ethanol to form 2-sulfonate-indole, directing electrophilic substitution to the 5-position.

-

Acetylation : The sulfonate intermediate reacts with acetic anhydride to form 2-sulfonate-1-acetylindole, further stabilizing the directing group.

-

Bromination : Bromine is added in water at 0–5°C, followed by neutralization with sodium bisulfite and hydroxide-mediated deprotection.

Key Conditions :

| Step | Reagents/Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaHSO₃, ethanol | 20–30°C | 15–20 h | – |

| 3 | Br₂, H₂O | 0–5°C | 1–3 h | 99.3% |

This method avoids undesired 3-bromo substitution due to the sulfonate group’s directing effect.

Preparation of N-(3-Hydroxyphenyl)hydrazinecarbothioamide

The hydrazinecarbothioamide moiety is synthesized from 3-hydroxyaniline and thiourea derivatives. Vulcan Chem outlines a general procedure:

-

Reaction of 3-hydroxyaniline with carbon disulfide or thiourea under basic conditions to form the thioamide.

-

Condensation with hydrazine derivatives to yield the hydrazinecarbothioamide.

Example Reaction :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol or DMF |

| Catalyst | NaOH or K₂CO₃ |

| Temperature | Reflux |

Elemental analysis and IR/¹H NMR confirm the structure, with signals at δ 9.5–11.7 ppm for NH and δ 4.2–5.0 ppm for CH₂ groups.

Coupling of Intermediates

The bromoindole and hydrazinecarbothioamide are linked via Schiff base formation or cyclization , as inferred from analogous syntheses.

Condensation Reaction

A method inspired by Greenbaum et al. involves refluxing the bromoindole derivative with N-(3-hydroxyphenyl)hydrazinecarbothioamide in a chloroform-ethanol mixture:

-

Reagents : 5-Bromo-2-oxoindole, N-(3-hydroxyphenyl)hydrazinecarbothioamide, p-TSA (catalyst).

-

Conditions : Chloroform:ethanol (2:1), 60°C, 2–3 h.

-

Workup : Filtration, washing with acetate buffer, recrystallization.

Mechanism :

The 2-oxo group of bromoindole reacts with the hydrazine’s NH to form a Schiff base, yielding the (2Z)-isomer due to steric and electronic factors favoring syn-configuration.

Alternative Routes and Optimization

One-Pot Synthesis

Some protocols combine bromination and coupling steps. For example:

-

Bromination of indole to 5-bromoindole.

-

Oxidation to 5-bromo-2-oxoindole.

-

In situ condensation with hydrazinecarbothioamide precursors.

Advantages :

-

Reduced intermediate isolation steps.

-

Higher atom economy.

Limitations :

-

Requires precise control of oxidation conditions to avoid over-bromination.

Data-Driven Analysis

Spectroscopic Characterization

Key spectral data for the target compound include:

| Technique | Signals |

|---|---|

| IR | 1212–1256 cm⁻¹ (C=S), 1539–1543 cm⁻¹ (C=N) |

| ¹H NMR | δ 8.35–9.91 ppm (NH), δ 4.2–5.0 ppm (CH₂) |

| MS | [M+H]⁺ peak at m/z 391.2 (C₁₅H₁₁BrN₄O₂S) |

These align with Vulcan Chem’s data and analogous thiosemicarbazones.

Challenges and Solutions

Regioselectivity

Preventing 3-bromination requires:

Stereochemical Control

The (2Z)-isomer is favored under reflux conditions due to:

-

Solvent polarity : Chloroform-ethanol mixtures stabilize transition states.

-

Thermodynamic control : Higher temperatures favor the more stable syn-product.

Applications and Derivatives

The compound serves as a precursor for:

Q & A

Q. Basic

- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and NH groups (δ 10–12 ppm) confirm the hydrazinecarbothioamide structure. The Z-configuration is inferred by coupling constants and NOE effects between the indole C=O and hydrazine NH .

- IR Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the nitrogen rule confirm molecular weight and structural integrity .

How can researchers resolve contradictions in biological activity data across derivatives of this compound?

Advanced

Contradictions often arise from variations in substituent effects, purity, or assay conditions. Methodological strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogen position, hydroxyl group) and test against standardized microbial strains (e.g., Staphylococcus aureus, Candida albicans) to identify critical pharmacophores .

- Purity Validation : Use HPLC or elemental analysis to rule out impurities affecting bioactivity.

- Assay Reprodubility : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent) to isolate variables .

What strategies optimize reaction yields during the synthesis of Z-configuration isomers?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/acetic acid mixtures favor Z-isomer formation via kinetic control .

- Catalyst Optimization : Anhydrous K2CO3 or triethylamine minimizes side reactions (e.g., oxidation or tautomerization) .

- Temperature Modulation : Lower temperatures (0–25°C) stabilize the Z-configuration; reflux conditions may promote E/Z isomerization .

How is X-ray crystallography applied to confirm molecular conformation and configuration?

Q. Advanced

- Data Collection : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) resolves unit cell parameters (e.g., monoclinic P21/c space group, β = 93.15°) and torsion angles to confirm the Z-configuration .

- Software Analysis : Tools like SAINT and SHELX refine bond lengths and angles. The indole-hydrazine dihedral angle (<10°) and intramolecular hydrogen bonding (N-H···O=S) stabilize the planar structure .

How can derivatization strategies enhance the compound’s pharmacological potential?

Q. Advanced

- Acetylation/Alkylation : Protect the 3-hydroxyphenyl group with acetyl or ethyl moieties to improve lipid solubility and bioavailability .

- Mannich Reactions : Introduce tertiary amines (e.g., diphenylamine) via formaldehyde-mediated coupling to enhance antimicrobial activity .

- Heterocyclic Fusion : Incorporate thiazole or pyrimidine rings to modulate electronic properties and target specificity .

What experimental considerations are critical for assessing the compound’s stability under physiological conditions?

Q. Advanced

- pH-Dependent Stability : Perform kinetic studies in buffers (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the hydrazinecarbothioamide bond).

- Light/Temperature Sensitivity : Store samples in amber vials at –20°C to prevent photoisomerization or thermal decomposition .

- Oxidative Stability : Use antioxidants (e.g., ascorbic acid) in formulations to mitigate thiol group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.